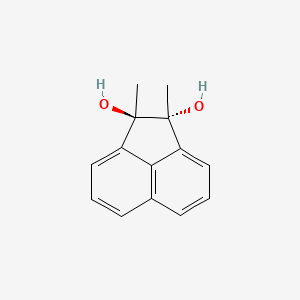
1,2-Acenaphthenediol, 1,2-dimethyl-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is a chemical compound with the molecular formula C14H14O2. It is a derivative of acenaphthene, featuring two hydroxyl groups (-OH) attached to the first and second carbon atoms of the acenaphthene ring system, along with two methyl groups (-CH3) at the same positions. This compound is known for its unique stereochemistry, as it exists in the cis-configuration, meaning the hydroxyl groups are on the same side of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- typically involves the hydroxylation of acenaphthene derivatives. One common method is the catalytic hydrogenation of acenaphthenequinone, followed by hydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or acetone, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the compound can yield acenaphthene derivatives with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or alkylated acenaphthene derivatives.
科学研究应用
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
cis-1,2-Acenaphthenediol: Similar structure but without the methyl groups.
trans-1,2-Acenaphthenediol: Stereoisomer with hydroxyl groups on opposite sides.
Acenaphthenequinone: Oxidized form of acenaphthene with a quinone structure.
Uniqueness
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
属性
CAS 编号 |
6566-38-7 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dimethylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3/t13-,14-/m1/s1 |
InChI 键 |
QSDXRXVHRKLPHO-ZIAGYGMSSA-N |
手性 SMILES |
C[C@]1(C2=CC=CC3=C2C(=CC=C3)[C@@]1(C)O)O |
规范 SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


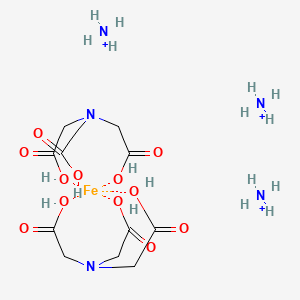
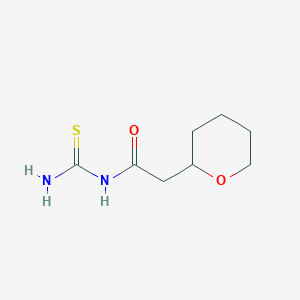
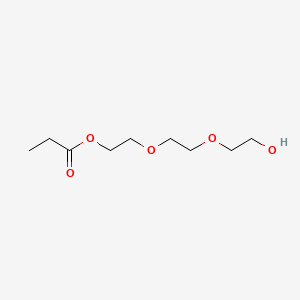

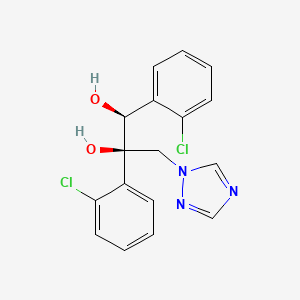
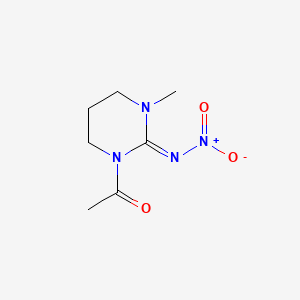
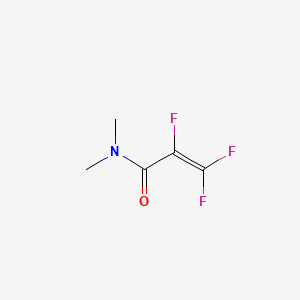
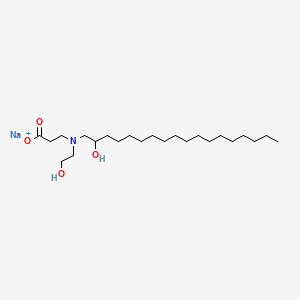
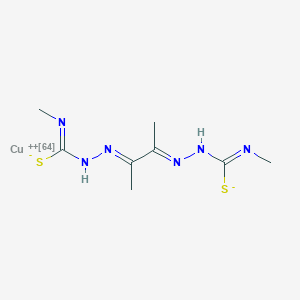


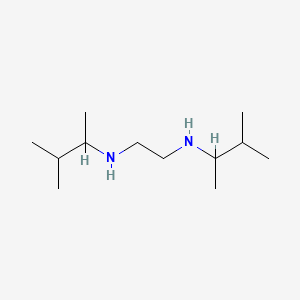
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

